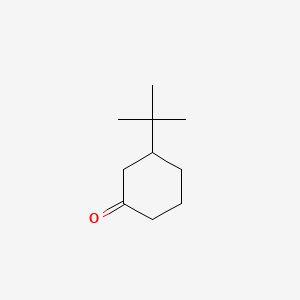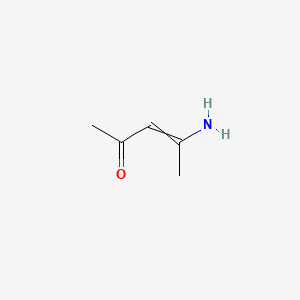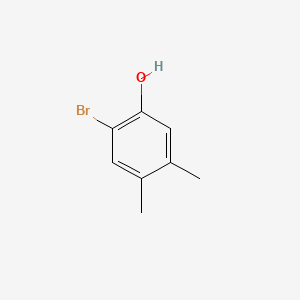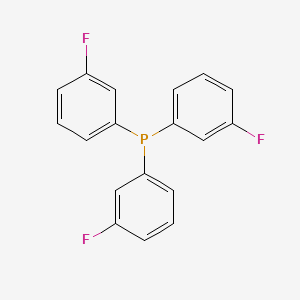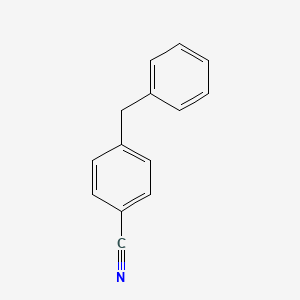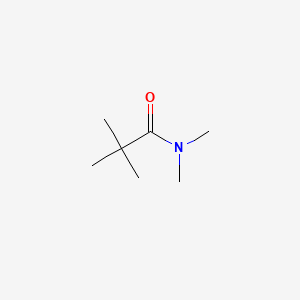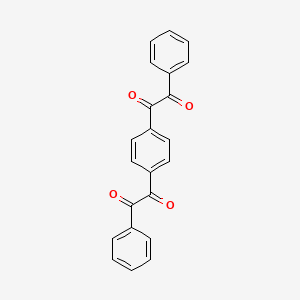
1,4-Bisbenzil
准备方法
合成路线和反应条件: 环丙沙星通过多步合成方法从 2,4-二氯-5-氟苯乙酮开始合成。关键步骤包括:
喹诺酮核的形成: 这是通过将 2,4-二氯-5-氟苯乙酮与乙酰草酰氯反应生成中间体,然后环化形成喹诺酮核来实现的。
哌嗪环的引入: 喹诺酮中间体与哌嗪反应,在喹诺酮核的 7 位引入哌嗪环。
工业生产方法: 环丙沙星的工业生产涉及使用与实验室合成相同的基本步骤进行大规模合成,但针对效率和产量进行了优化。该过程包括:
中间体的批量合成: 合成和纯化大量的中间体。
自动化反应装置: 使用自动化系统在受控条件下进行反应,以确保一致性和高产率。
化学反应分析
反应类型: 环丙沙星会发生各种化学反应,包括:
氧化: 它可以氧化形成 N-氧化物衍生物。
还原: 还原反应可以修饰喹诺酮核或哌嗪环。
取代: 取代反应可以在喹诺酮核上的氟或氯位置发生。
常用试剂和条件:
氧化: 过氧化氢或过酸是常用的氧化剂。
还原: 硼氢化钠或催化氢化可用于还原。
主要产物:
氧化产物: N-氧化物衍生物。
还原产物: 还原的喹诺酮或哌嗪衍生物。
取代产物: 具有各种官能团的取代喹诺酮衍生物.
科学研究应用
环丙沙星具有广泛的科学研究应用,包括:
化学: 用作分析化学中的参考标准,用于开发新的分析方法。
生物学: 研究其对细菌 DNA 复制的影响及其在遗传研究中的潜在应用。
医学: 广泛用于临床研究,用于治疗细菌感染和开发新的抗生素。
作用机制
环丙沙星通过抑制细菌 DNA 促旋酶和拓扑异构酶 IV 发挥作用。这些酶对细菌 DNA 的超螺旋和解旋至关重要,这些过程对于 DNA 复制、转录、修复和重组都是必需的。 通过抑制这些酶,环丙沙星阻止了细菌细胞分裂,并导致细胞死亡 .
类似化合物:
诺氟沙星: 另一种氟喹诺酮类抗生素,作用机制相似,但药代动力学特性不同。
左氧氟沙星: 一种氟喹诺酮类抗生素,具有更广的抗菌谱和不同的药代动力学特征。
莫西沙星: 一种新型氟喹诺酮类抗生素,对革兰氏阳性菌和厌氧菌的活性增强。
环丙沙星的独特性: 环丙沙星在氟喹诺酮类药物中具有独特的优势,因为它对革兰氏阴性菌具有很高的效力,并且在临床实践中得到广泛应用。 它具有良好的安全性和有效性,可以治疗各种细菌感染 .
相似化合物的比较
Norfloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic profile.
Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness of Ciprofloxacin: Ciprofloxacin is unique among fluoroquinolones due to its high potency against Gram-negative bacteria and its extensive use in clinical practice. It has a well-established safety profile and is effective in treating a wide range of bacterial infections .
属性
IUPAC Name |
1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGWHHUYNHBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187315 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3363-97-1 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3363-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)
